APN Inhibition Potency vs. Bestatin: A Quantitative Head-to-Head Comparison
2-[Amino(4-pyridinyl)methylene]malononitrile inhibits human Aminopeptidase N (APN/CD13) with an IC50 of 420 nM [1]. In contrast, the commonly used reference inhibitor bestatin exhibits an IC50 of 16.9 µM (16,900 nM) against the same target . This represents a 40-fold greater potency for the target compound in a cell-surface APN assay using human ES2 cells [1].
| Evidence Dimension | Inhibitory concentration (IC50) against human Aminopeptidase N (APN/CD13) |
|---|---|
| Target Compound Data | 420 nM |
| Comparator Or Baseline | Bestatin: 16.9 µM (16,900 nM) |
| Quantified Difference | ~40-fold lower IC50 (higher potency) |
| Conditions | Human ES2 cell surface APN assay; L-Leu-p-nitroanilide substrate; 5 min pre-incubation; spectrophotometric detection |
Why This Matters
For researchers studying APN biology or screening inhibitors, the 40-fold greater potency directly impacts assay sensitivity and the ability to detect subtle modulations of enzyme activity, making the compound a superior tool for probing APN function.
- [1] BindingDB. BDBM50400532 (CHEMBL2204959). IC50 = 420 nM for human APN. View Source
